Superior Potency in HIV-1 Latency Reversal Compared to Leading LRAs
Gnidimacrin is at least 10,000-fold (4 log10) more potent than the histone deacetylase inhibitor vorinostat (SAHA) in activating latent HIV-1 [1]. In a latently infected cell line model, it also induces approximately 10-fold more virus production than SAHA [1].
| Evidence Dimension | Potency for latent HIV-1 activation |
|---|---|
| Target Compound Data | Picomolar concentrations (effective concentration not explicitly stated in log10 comparison source, but picomolar range from other studies) |
| Comparator Or Baseline | Vorinostat (SAHA) |
| Quantified Difference | At least 4 log10 (10,000-fold) more potent; induces ~10-fold more virus production |
| Conditions | Latently infected cell line model (ex vivo study with patient PBMCs also referenced) [1] |
Why This Matters
This vast difference in potency and efficacy is critical for researchers aiming to purge HIV-1 reservoirs without triggering systemic toxicity or requiring additional immunological interventions.
- [1] NIH Grantome. Intervening with Latent HIV-1 Infection using Gnidimacrin. R21-AI110191-01. 2014. View Source
